N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H23ClN4O3S and its molecular weight is 519.02. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation as Antimicrobial Agents
The synthesis of novel compounds, including derivatives similar to the chemical , has been explored for antimicrobial properties. For instance, Debnath and Ganguly (2015) synthesized a series of compounds evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms, indicating the potential of such compounds in developing new antimicrobial agents Debnath & Ganguly, 2015.
Agricultural Applications
Research has also delved into the application of chloroacetamide compounds in agriculture. Weisshaar and Böger (1989) discussed the use of chloroacetamides as selective herbicides, highlighting the compound's role in controlling annual grasses and broad-leaved weeds in various crops, thereby underlining its significance in agricultural practices Weisshaar & Böger, 1989.
Pharmacological Potential
The exploration of pharmacological applications, excluding direct drug use and dosage discussions, has been a focus area as well. Habernickel (2002) provided insights into the pharmaceutical market's interest in similar compounds, demonstrating their potential in various therapeutic areas, including neuroprotective and dermatological applications Dr. Valentin Habernickel, 2002.
Anti-Inflammatory and Analgesic Properties
Further research by Abu‐Hashem et al. (2020) into novel heterocyclic compounds derived from similar chemical structures showed significant anti-inflammatory and analgesic activities. This study emphasizes the compound's potential in developing new therapeutic agents aimed at treating inflammation and pain Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Insecticidal Activity
Investigations into the insecticidal properties of pyridine derivatives, akin to the compound , by Bakhite et al. (2014), demonstrated the potential of these compounds in pest control. The findings suggest an avenue for developing new, effective insecticides for agricultural use Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3S/c1-15-10-16(2)12-18(11-15)32-26(34)25-24(19-6-4-5-7-20(19)30-25)31-27(32)36-14-23(33)29-21-13-17(28)8-9-22(21)35-3/h4-13,30H,14H2,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYAXSGYKBMGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=C(C=CC(=C5)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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